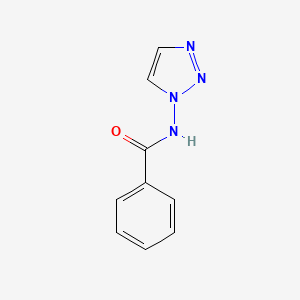
N-(triazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-1,2,3-Triazol-1-yl)benzamide is a compound that features a triazole ring attached to a benzamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(1H-1,2,3-Triazol-1-yl)benzamide can be synthesized through a variety of methods, including “click” chemistry, which involves the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . This reaction is typically catalyzed by copper(I) ions and can be performed under mild conditions, often in aqueous media . Another method involves the Suzuki–Miyaura cross-coupling reaction, which is used to attach the triazole ring to the benzamide moiety .
Industrial Production Methods
While specific industrial production methods for N-(1H-1,2,3-Triazol-1-yl)benzamide are not extensively documented, the principles of “click” chemistry and cross-coupling reactions are scalable and can be adapted for large-scale synthesis. These methods are advantageous due to their high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-1,2,3-Triazol-1-yl)benzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups to the benzamide moiety .
Aplicaciones Científicas De Investigación
N-(1H-1,2,3-Triazol-1-yl)benzamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which N-(1H-1,2,3-Triazol-1-yl)benzamide exerts its effects involves binding to the N-terminal ATP-binding pocket of HSP90. This binding disrupts the chaperone function of HSP90, leading to the degradation of client proteins that are essential for cancer cell survival . The compound interacts with HSP90 through hydrogen bonds and hydrophobic interactions, stabilizing the inactive conformation of the protein .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-1,2,3-Triazol-1-yl)benzamide: Another triazole-benzamide compound with similar inhibitory effects on HSP90.
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds also exhibit significant biological activities, including anticancer properties.
Uniqueness
N-(1H-1,2,3-Triazol-1-yl)benzamide is unique due to its specific binding affinity for HSP90 and its potential for selective tumor therapy. Its structure allows for versatile modifications, making it a valuable scaffold for the development of new therapeutic agents .
Propiedades
Número CAS |
342785-77-7 |
|---|---|
Fórmula molecular |
C9H8N4O |
Peso molecular |
188.19 g/mol |
Nombre IUPAC |
N-(triazol-1-yl)benzamide |
InChI |
InChI=1S/C9H8N4O/c14-9(8-4-2-1-3-5-8)11-13-7-6-10-12-13/h1-7H,(H,11,14) |
Clave InChI |
XKLOEIDPEAHPEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NN2C=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


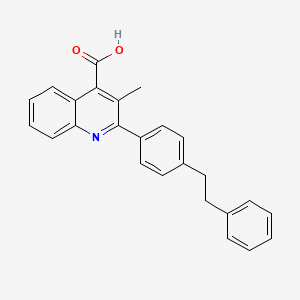
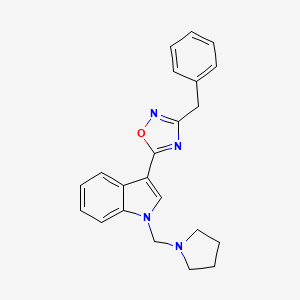
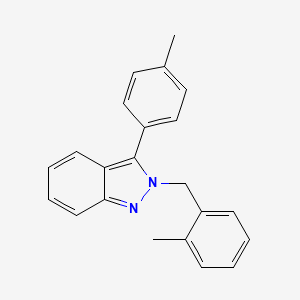
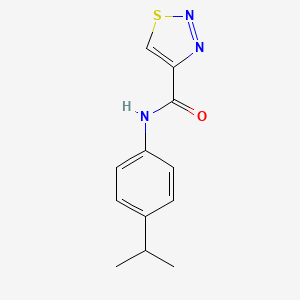

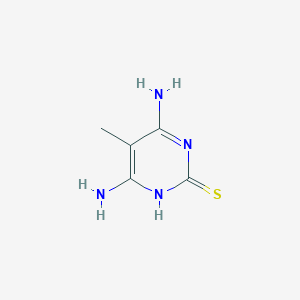
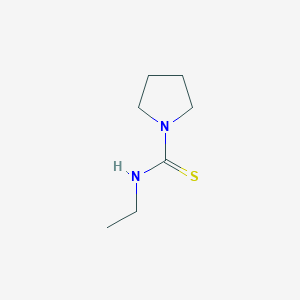
![2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099969.png)
![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)
![(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide](/img/structure/B13099978.png)
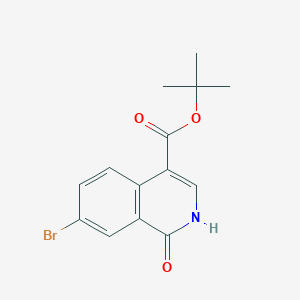
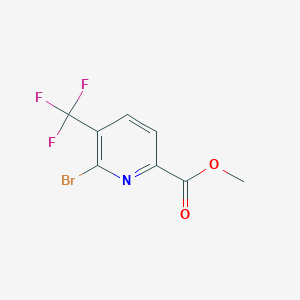
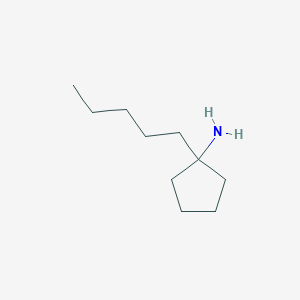
![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13100002.png)
